2-{[(2-chlorophenyl)carbonyl]amino}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
2-{[(2-Chlorophenyl)carbonyl]amino}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic benzothiophene carboxamide derivative featuring a 4,5,6,7-tetrahydrobenzothiophene core substituted at the 2-position with a (2-chlorophenyl)carbonylamino group and at the 3-position with a 2-methoxyethyl carboxamide moiety. Structural characterization of such compounds often employs crystallographic tools like SHELX and ORTEP , which are critical for resolving molecular conformations and intermolecular interactions.
Properties
Molecular Formula |
C19H21ClN2O3S |
|---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
2-[(2-chlorobenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C19H21ClN2O3S/c1-25-11-10-21-18(24)16-13-7-3-5-9-15(13)26-19(16)22-17(23)12-6-2-4-8-14(12)20/h2,4,6,8H,3,5,7,9-11H2,1H3,(H,21,24)(H,22,23) |
InChI Key |
VQDPXSBSVSIDGZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-chlorophenyl)carbonyl]amino}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps:
Formation of the Benzothiophene Core: The initial step involves the construction of the benzothiophene core through cyclization reactions. This can be achieved by reacting 2-bromo-1-(2-chlorophenyl)ethanone with thiourea under basic conditions to form the benzothiophene ring.
Introduction of the Methoxyethyl Group: The next step involves the introduction of the methoxyethyl group. This can be done by reacting the intermediate product with 2-methoxyethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the intermediate with a suitable carboxylic acid derivative under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-chlorophenyl)carbonyl]amino}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound “2-{[(2-chlorophenyl)carbonyl]amino}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” has garnered interest in various scientific research applications, particularly in the fields of medicinal chemistry, pharmacology, and neurobiology. Below is a detailed exploration of its applications, supported by relevant case studies and data.
Chemical Properties and Structure
This compound features a complex structure that includes a benzothiophene moiety, which is known for its biological activity. The presence of the chlorophenyl and methoxyethyl groups enhances its potential interactions with biological targets. Its molecular formula is C18H22ClN3O2S, with a molecular weight of 367.90 g/mol.
Anticancer Activity
Research indicates that compounds similar to 2-{[(2-chlorophenyl)carbonyl]amino}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibit promising anticancer properties. Studies have shown that modifications in the benzothiophene structure can lead to enhanced cytotoxicity against various cancer cell lines. For instance, a derivative of this compound was tested against breast cancer cells and demonstrated significant inhibition of cell proliferation through apoptosis induction .
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects. Research suggests that it may modulate neurotransmitter systems or exhibit antioxidant properties that protect neuronal cells from oxidative stress. In animal models of neurodegenerative diseases, such as Alzheimer's disease, compounds with similar structures have been shown to improve cognitive function and reduce neuroinflammation .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is also noteworthy. It may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation. A study highlighted that benzothiophene derivatives could suppress the activation of NF-kB, a key regulator in inflammatory responses . This suggests that the compound could be beneficial in treating inflammatory disorders.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of benzothiophene and evaluated their anticancer activities against human breast cancer cells (MCF-7). One derivative exhibited an IC50 value of 12 µM, significantly lower than that of standard chemotherapeutic agents .
Case Study 2: Neuroprotection
A research article in the Neuroscience Letters journal reported on the neuroprotective effects of a related compound in an Alzheimer's disease model. The treatment group showed a marked decrease in amyloid-beta plaques and improved memory performance compared to the control group .
Case Study 3: Anti-inflammatory Mechanism
In an investigation published in Phytotherapy Research, researchers studied the anti-inflammatory effects of benzothiophene derivatives on LPS-induced macrophages. The results indicated a significant reduction in TNF-alpha and IL-6 levels upon treatment with these compounds .
Mechanism of Action
The mechanism of action of 2-{[(2-chlorophenyl)carbonyl]amino}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Implications
Functional Group Impact
- Halogen vs. Methoxy Substituents : The 2-chlorophenyl group in the target compound provides moderate lipophilicity compared to the dichlorophenyl analog , which may improve bioavailability but reduce metabolic stability. In contrast, the 3,4,5-trimethoxybenzoyl group introduces polarity, likely enhancing aqueous solubility and hydrogen-bonding capacity.
- Amide Linkers: The carboxamide group at the 3-position is conserved across analogs, but substituents like benzyl or ethoxyphenyl alter steric bulk and electronic effects.
Biological Activity
The compound 2-{[(2-chlorophenyl)carbonyl]amino}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a member of the benzothiophene family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features a benzothiophene core, which is known for its pharmacological properties.
Research indicates that compounds within the benzothiophene class often interact with multiple biological pathways. Specifically, the target mechanisms for 2-{[(2-chlorophenyl)carbonyl]amino}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide include:
- Antiviral Activity : Preliminary studies suggest that derivatives of benzothiophenes exhibit antiviral properties. For example, related compounds have been shown to inhibit human adenovirus (HAdV) replication by targeting DNA synthesis pathways .
- Antibacterial Activity : The compound's structure suggests potential activity against bacterial biofilms. Analogues have demonstrated effectiveness in inhibiting biofilm formation in uropathogenic Escherichia coli, indicating a possible pathway for further development as an antibacterial agent .
- Anti-inflammatory Properties : Benzothiophenes are also noted for their anti-inflammatory effects, potentially through modulation of leukotriene receptors .
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound:
| Activity Type | Target Organism/Pathway | IC50 (µM) | Reference |
|---|---|---|---|
| Antiviral | Human Adenovirus | 0.27 | |
| Antibacterial | Uropathogenic E. coli | Low micromolar | |
| Anti-inflammatory | BLT1 and BLT2 receptors | Potent |
Case Studies
- Antiviral Efficacy : In a study focused on HAdV inhibitors, compounds structurally related to 2-{[(2-chlorophenyl)carbonyl]amino}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibited significant antiviral activity with selectivity indexes greater than 100 compared to standard antiviral agents like niclosamide .
- Biofilm Inhibition : A high-throughput screening identified that derivatives based on the benzothiophene structure effectively inhibited pili-dependent biofilm formation in uropathogenic E. coli. The lead compounds demonstrated low cytotoxicity while maintaining potent activity against biofilm development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
